4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide: is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Butanamide Moiety: The butanamide moiety can be introduced by reacting the benzothiazole derivative with 4-bromobutanoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the intermediate with phenylsulfonyl chloride in the presence of a base such as pyridine.
Benzylation: Finally, the benzyl group can be introduced by reacting the intermediate with benzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and halides, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its benzothiazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preclinical studies.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: This compound shares the benzothiazole core and methoxy group but lacks the butanamide and sulfonyl groups.
N-benzyl-2-phenylethanamine: This compound shares the benzyl group but has a different core structure.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds share structural similarities but have different functional groups and biological activities.
Uniqueness
4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c1-31-20-14-15-23-22(17-20)26-25(32-23)27(18-19-9-4-2-5-10-19)24(28)13-8-16-33(29,30)21-11-6-3-7-12-21/h2-7,9-12,14-15,17H,8,13,16,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLPWDJBBSJMNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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